Benzoic acid, 3-[[[(2'-methyl[1,1'-biphenyl]-4-yl)oxy]acetyl]amino]-
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Overview
Description
Benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- is a complex organic compound with a unique structure that includes a benzoic acid moiety, a biphenyl group, and an acetylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- typically involves multiple steps. One common route includes the following steps:
Formation of the biphenyl group: This can be achieved through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated aromatic compound in the presence of a palladium catalyst.
Introduction of the acetylamino group: This step involves the acylation of an amine group with an acetyl chloride derivative under basic conditions.
Attachment of the benzoic acid moiety: The final step involves the esterification or amidation of the benzoic acid with the previously formed intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium, platinum, or nickel for hydrogenation reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-amino-3-methyl-:
Benzoic acid, 2-amino-5-methyl-:
Uniqueness
Benzoic acid, 3-[[[(2’-methyl[1,1’-biphenyl]-4-yl)oxy]acetyl]amino]- is unique due to its specific combination of functional groups and structural features. The presence of the biphenyl group and the acetylamino linkage distinguishes it from other similar compounds, potentially leading to different chemical reactivity and biological activity.
Properties
CAS No. |
649773-63-7 |
---|---|
Molecular Formula |
C22H19NO4 |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3-[[2-[4-(2-methylphenyl)phenoxy]acetyl]amino]benzoic acid |
InChI |
InChI=1S/C22H19NO4/c1-15-5-2-3-8-20(15)16-9-11-19(12-10-16)27-14-21(24)23-18-7-4-6-17(13-18)22(25)26/h2-13H,14H2,1H3,(H,23,24)(H,25,26) |
InChI Key |
OLBVXETYCGSKPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=CC=C(C=C2)OCC(=O)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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